4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione
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Overview
Description
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10). Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The choice of solvents, catalysts, and reaction temperatures is optimized to maximize yield and purity. Common solvents include alcohols and ethers, while catalysts such as Lewis acids may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the thiophene ring.
Scientific Research Applications
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(thiophen-2-yl)pentane-1,3-dione: A similar compound with the thiophene ring at a different position.
4-Methyl-1-phenylpentane-1,3-dione: A compound with a phenyl group instead of a thiophene ring.
Uniqueness
4-Methyl-1-(thiophen-3-yl)pentane-1,3-dione is unique due to the presence of the thiophene ring at the 3-position, which can influence its chemical reactivity and biological activity. The position of the thiophene ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C10H12O2S |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-methyl-1-thiophen-3-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-7(2)9(11)5-10(12)8-3-4-13-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
CJKBLYJPYTTZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CSC=C1 |
Origin of Product |
United States |
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